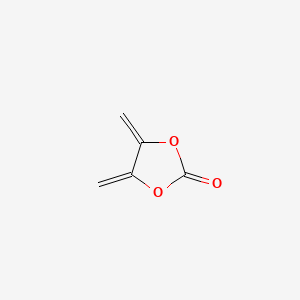

1,3-Dioxolan-2-one, 4,5-bis(methylene)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

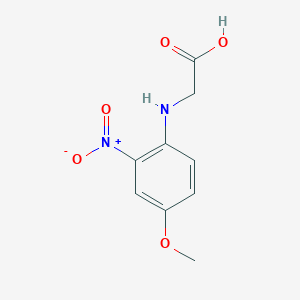

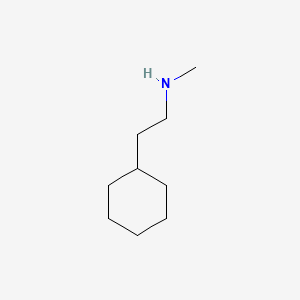

“1,3-Dioxolan-2-one, 4,5-bis(methylene)-” is a chemical compound with the formula C5H4O3. It has a molecular weight of 112.0835 . The IUPAC Standard InChI for this compound is InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2 .

Molecular Structure Analysis

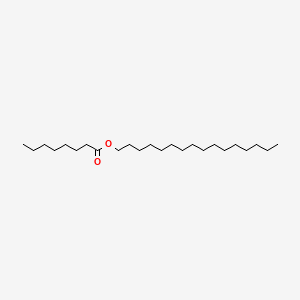

The molecular structure of “1,3-Dioxolan-2-one, 4,5-bis(methylene)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Applications De Recherche Scientifique

Heterocyclic Carbonium Systems : Bis(4,4,5,5-tetramethyl-2-dioxolano) trimethylidynecyanine was synthesized by condensing 2-methyl-1,3-dioxolanium perchlorate with 2-formylmethylene-1, 3-dioxolane. This study highlights the potential of 1,3-dioxolane in creating unsymmetrical dioxolanopyrylocyanines and explores its reactions under various conditions (Mezheritskaya et al., 1977).

Chiral Ligands in Catalysis : Chiral fully alkylated diphosphines, incorporating elements of 1,3-dioxolane, have been used as ligands in rhodium- and platinum-catalyzed hydroformylations. These ligands impact catalytic activity and exhibit unique regioselectivity and enantioselectivity in the hydroformylation of various olefinic substrates (Consiglio & Rama, 1991).

Tetraaryl-1,3-Dioxolane-4,5-Dimethanols as Catalysts : This research synthesized phenylene-bis[(4R,5R)-4,5-di(hydroxydiphenylmethyl)-1,3-dioxolane]s and explored their use as catalysts for C-C bond formation, demonstrating the versatility of 1,3-dioxolane derivatives in catalysis (Belokon’ et al., 2007).

Polymerisation Using Chiral Zirconium Derivatives : The chiral indene derivative of 1,3-dioxolane was used to synthesize new metal compounds for catalyzing the polymerization of ethylene and propene. This study provides insights into the use of 1,3-dioxolane derivatives in polymer chemistry (Bandy et al., 1991).

Five-Membered Ring Systems with Oxygen & Sulfur : This research includes syntheses and reactions of five-membered heterocyclic ring systems, such as dioxolanes, highlighting the chemical versatility and reactivity of 1,3-dioxolane in the formation of complex heterocyclic structures (Aitken, 1990).

Synthesis of Poly(potassium 1-hydroxy acrylate) Derivatives : This study involved the synthesis of various derivatives of 1,3-dioxolan-4-one and investigated their polymerization behavior. It highlights the potential of 1,3-dioxolan-4-one derivatives in polymer science (Kumar & Negi, 2015).

Propriétés

IUPAC Name |

4,5-dimethylidene-1,3-dioxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPJOELHSKMFPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=C)OC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211494 |

Source

|

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62458-20-2 |

Source

|

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062458202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,5-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)